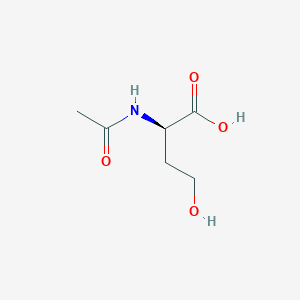
Acetyl-D-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-D-homoserine is a derivative of homoserine, an amino acid that plays a crucial role in the biosynthesis of essential amino acids such as methionine and threonine
準備方法
Synthetic Routes and Reaction Conditions
Acetyl-D-homoserine can be synthesized through various biochemical pathways. One common method involves the acetylation of homoserine using acetyl-CoA as the acetyl donor. This reaction is typically catalyzed by enzymes such as O-acetyltransferase. The reaction conditions often include a buffered solution with a pH around 7.4, the presence of magnesium ions, and a controlled temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the acetylation process. The fermentation process is optimized to maximize yield, often involving the use of inexpensive feedstocks like glycerol .
化学反応の分析
Types of Reactions
Acetyl-D-homoserine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-compounds, while reduction can produce alcohols or amines .
科学的研究の応用
Acetyl-D-homoserine has a wide range of applications in scientific research:
Biology: In biological research, this compound is used to study metabolic pathways and enzyme functions.
Industry: This compound is used in the production of biodegradable plastics and other industrial chemicals.
作用機序
The mechanism of action of acetyl-D-homoserine involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions, such as the formation of L-methionine from O-acetyl-L-homoserine using sulfhydrylase enzymes. These enzymes catalyze the transfer of sulfur groups, leading to the synthesis of essential amino acids .
類似化合物との比較
Similar Compounds
O-acetyl-L-homoserine: An enantiomer of acetyl-D-homoserine, involved in similar metabolic pathways.
Homoserine lactone: A derivative used in quorum sensing in bacteria.
Methionine: An essential amino acid synthesized from homoserine derivatives.
Uniqueness
Its role as an intermediate in the biosynthesis of essential amino acids and its use in various industrial processes highlight its importance .
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
(2R)-2-acetamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1 |
InChIキー |
HCBFOIPUKYKZJC-RXMQYKEDSA-N |
異性体SMILES |
CC(=O)N[C@H](CCO)C(=O)O |
正規SMILES |
CC(=O)NC(CCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)



![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)
